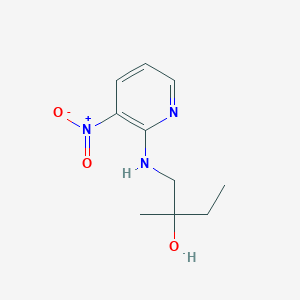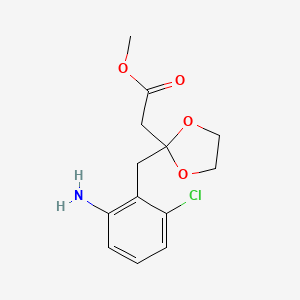![molecular formula C17H20N2O5S B14902777 N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)cyclopropanecarboxamide](/img/structure/B14902777.png)
N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a furan ring, and a dimethylsulfamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the furan ring and the cyclopropane carboxamide moiety. The key steps often include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the furan ring using dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Coupling with the Cyclopropane Carboxamide: The final step involves coupling the furan derivative with the cyclopropane carboxamide using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the sulfonamide group could produce an amine derivative.
科学研究应用
N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, providing insights into drug-receptor interactions.
作用机制
The mechanism of action of N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with target proteins, while the furan and cyclopropane rings can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-4-[[5-(dimethylsulfamoyl)furan-2-yl]methoxy]benzamide
- N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide
Uniqueness
N-(4-((5-(N,N-Dimethylsulfamoyl)furan-2-yl)methoxy)phenyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct steric properties to the molecule. This can influence its binding affinity and specificity for certain biological targets, making it a valuable compound for drug discovery and development.
属性
分子式 |
C17H20N2O5S |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
N-[4-[[5-(dimethylsulfamoyl)furan-2-yl]methoxy]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H20N2O5S/c1-19(2)25(21,22)16-10-9-15(24-16)11-23-14-7-5-13(6-8-14)18-17(20)12-3-4-12/h5-10,12H,3-4,11H2,1-2H3,(H,18,20) |
InChI 键 |
SSAQSYSCGOWALA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)C1=CC=C(O1)COC2=CC=C(C=C2)NC(=O)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-(2'-(diphenylphosphanyl)-6-methyl-[1,1'-biphenyl]-2-yl)butanoate](/img/structure/B14902704.png)
![(2S)-4-[(3-methoxyphenyl)methyl]-2-methyl-9-(4-methylphenyl)-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraene-3,6-dione](/img/structure/B14902727.png)








![8-[(3-Carboxy-8-quinolyl)disulfanyl]quinoline-3-carboxylic acid](/img/structure/B14902774.png)

![6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B14902785.png)
